molecular formula C9H11BrO B3089868 4-(Bromomethyl)-3,5-dimethylphenol CAS No. 1201784-85-1

4-(Bromomethyl)-3,5-dimethylphenol

Cat. No.: B3089868
CAS No.: 1201784-85-1
M. Wt: 215.09 g/mol
InChI Key: KLHIJRPSGYJYFG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3,5-dimethylphenol is an organic compound with the molecular formula C9H11BrO It is a derivative of phenol, where the phenolic ring is substituted with a bromomethyl group at the 4-position and two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,5-dimethylphenol typically involves the bromination of 3,5-dimethylphenol. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the 4-position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reactant concentrations. This ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,5-dimethylphenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 3,5-dimethylphenol.

Scientific Research Applications

4-(Bromomethyl)-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3,5-dimethylphenol involves its ability to undergo nucleophilic substitution reactions, which allows it to modify various molecular targets. The bromomethyl group is particularly reactive, enabling the compound to form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This reactivity is harnessed in both research and industrial applications to create new compounds with desired properties.

Comparison with Similar Compounds

4-(Bromomethyl)-3,5-dimethylphenol can be compared with other similar compounds, such as:

    4-(Chloromethyl)-3,5-dimethylphenol: Similar structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is generally more reactive.

    4-(Bromomethyl)phenol: Lacks the additional methyl groups at the 3 and 5 positions, which can influence the compound’s reactivity and steric properties.

    3,5-Dimethylphenol: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-(bromomethyl)-3,5-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHIJRPSGYJYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CBr)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718773
Record name 4-(Bromomethyl)-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201784-85-1
Record name 4-(Bromomethyl)-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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